N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide
Description
N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Properties
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYAIXODYSSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide typically involves a multi-step process:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the hydrazide group.
Cyclization: Finally, the compound undergoes cyclization to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Studied for its antimicrobial, antiviral, and antitumor properties.
Mechanism of Action
The mechanism of action of N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial, viral, and tumor cell processes.
Pathways: It inhibits key pathways related to cell proliferation, collagen synthesis, and fibrosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring, and its broad range of biological activities. This compound has shown better antifibrotic activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
